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Protein hydrolyzates, wheat gluten - 100684-25-1

Protein hydrolyzates, wheat gluten

Catalog Number: EVT-1509003
CAS Number: 100684-25-1
Molecular Formula: C8H5N3S
Molecular Weight: 0
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Product Introduction

Overview

Protein Hydrolyzates, Wheat Gluten are derived from the proteins found in wheat, primarily from the gluten fraction, which constitutes about 85% of wheat protein. Wheat gluten is a complex mixture of proteins, mainly gliadins and glutenins, which are responsible for the unique viscoelastic properties of dough. The hydrolysis process involves breaking down these proteins into smaller peptides and amino acids, enhancing their solubility and functional properties. These hydrolyzates are commonly used in food products and cosmetic formulations due to their beneficial properties.

Source

Wheat gluten is sourced from Triticum vulgare (common wheat). The extraction process involves wet-processing of wheat flour to separate starch from gluten. Hydrolyzed wheat proteins can be obtained through various methods, including enzymatic hydrolysis using proteases or chemical hydrolysis with acids or alkalis .

Classification

Wheat gluten can be classified into several categories based on its processing and molecular weight:

  • Vital Wheat Gluten: Contains approximately 75% protein and is used as a protein supplement in various food products.
  • Hydrolyzed Wheat Gluten: Obtained through partial hydrolysis, resulting in lower molecular weight peptides that are more soluble in water .
  • Wheat Protein Isolate: A more concentrated form of gluten with around 90% protein content, produced through further processing of vital wheat gluten .
Synthesis Analysis

Methods

The synthesis of protein hydrolyzates from wheat gluten can be achieved through several methods:

  1. Enzymatic Hydrolysis: This method uses specific enzymes such as papain to cleave peptide bonds in gluten proteins, resulting in smaller peptides with enhanced solubility and functional properties. Enzymatic hydrolysis typically produces a narrower distribution of molecular weights.
  2. Chemical Hydrolysis: This involves using acids or alkalis to break down gluten proteins. For example, acid hydrolysis can yield a broad range of molecular weights but may also lead to undesirable flavors due to the formation of bitter peptides .

Technical Details

The hydrolysis process can be controlled by adjusting parameters such as temperature, pH, and reaction time. For instance, a study indicated that gluten was hydrolyzed by incubating with pepsin at 37 °C for 120 minutes under acidic conditions . The resulting product, known as pepgluten, contains various protein fractions including gliadins and glutenins.

Molecular Structure Analysis

The molecular structure of wheat gluten is characterized by its complex arrangement of proteins. Gliadins are monomeric proteins that contribute to the extensibility of dough, while glutenins are polymeric proteins that provide elasticity.

Structure Data

  • Molecular Weight Range: Hydrolyzed wheat proteins typically exhibit a molecular weight range from 500 Da to over 30,000 Da depending on the extent of hydrolysis .
  • Amino Acid Composition: Wheat gluten is rich in glutamine and proline, which contribute to its unique properties. The specific sequences and structures vary significantly among different types of gliadins and glutenins .
Chemical Reactions Analysis

Wheat gluten undergoes several chemical reactions during hydrolysis:

  1. Peptide Bond Cleavage: Enzymatic or chemical treatments break peptide bonds within the protein structure.
  2. Formation of Peptides: The cleavage results in smaller peptides that can exhibit different solubility and functional characteristics compared to intact proteins.
  3. Potential Bitter Taste Formation: Certain hydrolysis conditions may lead to the production of bitter peptides, which can affect the flavor profile of food products .
Mechanism of Action

The mechanism by which hydrolyzed wheat proteins function in various applications involves their interaction with other components:

  • Emulsification: Hydrolyzed wheat proteins can stabilize emulsions due to their amphiphilic nature.
  • Foaming Properties: They enhance foaming stability in food products.
  • Nutritional Benefits: The smaller peptides may be more readily absorbed in the gastrointestinal tract compared to larger protein molecules .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydrolyzed wheat proteins are typically light-colored powders or solutions.
  • Solubility: These proteins exhibit high solubility in water due to their reduced molecular weight.

Chemical Properties

Applications

Hydrolyzed wheat proteins find extensive use across various industries:

  1. Food Industry: Used as functional ingredients in baking, nutritional supplements, and meat alternatives for their binding and emulsifying properties.
  2. Cosmetics: Incorporated into hair and skin products as conditioning agents due to their moisturizing effects and ability to improve texture .
  3. Pharmaceuticals: Explored for potential therapeutic applications due to their bioactive peptide content that may offer health benefits.
Introduction to Wheat Gluten and Hydrolysis Fundamentals

Structural Composition of Wheat Gluten Proteins

Wheat gluten, a byproduct of wheat starch processing, constitutes ~70–80% of wheat grain protein and comprises two primary subfractions: gliadins (monomeric proteins) and glutenins (polymeric proteins). Gliadins (molecular weight: 30–80 kDa) are rich in proline (P, 11–29%) and glutamine (Q, 32–57%), conferring viscosity and extensibility. They include α/β-, γ-, and ω-types, with ω-gliadins containing repetitive sequences (e.g., PSQQ, QQQP) linked to celiac disease immunogenicity [1] [7]. Glutenins form massive polymers (up to 2–3 MDa) via interchain disulfide bonds, contributing to dough elasticity. Their subunits include high-molecular-weight (HMW, 80–130 kDa) and low-molecular-weight (LMW, 30–40 kDa) varieties [2] [5].

Table 1: Amino Acid Composition and Characteristics of Wheat Gluten Subfractions

SubfractionMolecular WeightKey Amino AcidsStructural RoleSolubility
Gliadins30–80 kDaProline (11–29%), Glutamine (32–57%)Viscosity, extensibilityEthanol-soluble
Glutenins30 kDa – 3 MDaCysteine (disulfide bonds), GlutamineElasticity, polymer formationAlkali-soluble

Molecular Weight Distribution and Disulfide Bond Networks

Disulfide bonds critically govern gluten’s quaternary structure:

  • Intra-chain bonds in gliadins stabilize compact, protease-resistant folds.
  • Inter-chain bonds in glutenins form elastic polymers, with HMW subunits creating a backbone linked via cysteine residues [3]. This network impedes enzymatic access, necessitating pretreatments (thermal, high-pressure) to denature proteins. For example, thermal treatment at 80–90°C reduces SDS-extractable glutenins by >55%, exposing cleavage sites [3] [6]. Molecular weight distribution post-hydrolysis shifts toward low-MW peptides (<5 kDa), confirmed by SDS-PAGE [2] [4].

Rationale for Enzymatic Hydrolysis of Wheat Gluten

Reduction of Allergenicity and Antigenicity

Enzymatic hydrolysis targets immunogenic epitopes in gluten:

  • Epitope Degradation: Proline-rich sequences (e.g., QQPFP, PQPELPYPQPQLPY) in α/γ-gliadins resist mammalian proteases but are cleaved by microbial prolyl endopeptidases (PEP) and lactic acid bacteria (LAB) peptidases. Lactobacillus sanfranciscensis peptides reduce gliadin immunoreactivity by >66% by hydrolyzing HMW-glutenins and ω-gliadins [7] [5].
  • Transglutaminase (TG) Modulation: TG crosslinks hydrolysates, masking epitopes. At alkaline pH, TG reduces immunoreactivity by agglomerating peptides, while acidic pH favors ω-gliadin crosslinking [7].
  • Multi-enzyme Strategies: Combining Flavourzyme (exo/endopeptidase) with Alcalase at 300 MPa pressure increases soluble nitrogen by 89.75%, fragmenting antigens into sub-5 kDa peptides [2].

Table 2: Enzymatic Strategies for Allergenicity Reduction in Wheat Gluten

Enzyme SystemTarget EpitopesHydrolysis ConditionsImmunoreduction
Prolyl Endopeptidase (PEP)QQPFP, LQLQPFPpH 6.0, 50°CDegrades 33-mer toxic peptide
Lactobacillus spp. Peptidasesω-gliadins, HMW-gluteninspH 7.0, 30–37°C>66% gliadin reduction
Flavourzyme + AlcalaseBroad-spectrum300 MPa, 50°C89.75% soluble nitrogen
Transglutaminase (TG)Agglomerates epitopespH-dependent (acidic/alkaline)Masks epitopes via crosslinking

Enhancement of Functional and Bioactive Properties

Controlled hydrolysis modifies physicochemical traits:

  • Solubility: Hydrolysis disrupts hydrophobic clusters, increasing solubility. Trypsin-hydrolyzed pea protein (analogous to gluten) sees solubility rise from 10.23% to 58.14% at 8% degree of hydrolysis (DH) [8]. Bromelain (pH 6.0, 60°C) optimally solubilizes gluten, producing peptides with 189 U/g activity [1].
  • Emulsification/Foaming: Gliadin hydrolysates (from Protex 6L) exhibit superior foaming capacity, while glutenin hydrolysates excel in emulsification. Bromelain-derived peptides increase foam formation by 10% and stabilization by 19% versus ovalbumin [1] [5].
  • Bioactivity: Alcalase hydrolysates show ACE-inhibitory activity (antihypertensive), while Bromelain peptides exert antioxidant effects equivalent to 0.34 g BHT [1] [4]. Bacillus subtilis protease hydrolysates enhance ABTS•+ scavenging by 81.25% and α-amylase inhibition by 33.98% [4].

Structural changes driving these enhancements include:

  • Secondary Structure Loss: Circular dichroism (CD) reveals decreased α-helix (e.g., from 40% to 15%) and increased random coils, improving molecular flexibility [6] [8].
  • Surface Hydrophobicity Reduction: ANS binding declines by >50% after glycosylation or hydrolysis, enhancing water interaction [6].
  • Glycosylation: Cordyceps militaris-fermented hydrolysates graft carbohydrates onto glutamine residues, boosting solubility and antioxidant capacity [6].

Compound Names Mentioned:

  • Gliadins
  • Glutenins
  • Prolyl Endopeptidase (PEP)
  • Transglutaminase (TG)
  • Flavourzyme
  • Alcalase
  • Bromelain
  • Lactobacillus Peptidases
  • Trypsin
  • Bacillus subtilis Protease

Properties

CAS Number

100684-25-1

Product Name

Protein hydrolyzates, wheat gluten

Molecular Formula

C8H5N3S

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